molecular formula C12H11N3O2S B1199642 3-(3,5-Dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide

3-(3,5-Dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide

Cat. No. B1199642
M. Wt: 261.3 g/mol
InChI Key: MHSYGIYISFNELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide is a member of benzothiazoles.

Scientific Research Applications

Coordination Properties and Complex Formation

  • Coordination with Transition Metals: This compound exhibits unique coordination properties when interacting with transition metals. For instance, it can form complexes with rhodium (I), as demonstrated by García-Antón et al. (2004), where it acts as a ligand facilitating the formation of various rhodium complexes (García-Antón et al., 2004).

Synthesis and Structural Studies

  • Formation of Cobalt (II) Complexes: Sobiesiak et al. (2010) showed that the compound can react with cobalt (II) salts, leading to the creation of complexes with diverse coordination spheres (Sobiesiak et al., 2010).
  • Palladium and Platinum Complexes: León et al. (2007) explored the reaction of this compound with palladium (II) and platinum (II), resulting in the formation of mononuclear and dinuclear complexes, characterized using various spectroscopic techniques (León et al., 2007).

Chemical Sensing and Photophysical Properties

  • Transition Metal Ion Recognition: Shi et al. (2007) found that derivatives of this compound have a strong affinity towards divalent transition metal ions, indicating potential use in chemical sensing applications (Shi et al., 2007).
  • Chemosensor for Metal Ions: Asiri et al. (2019) synthesized a derivative that can act as a fluorescent chemosensor for the detection of Cu2+, Fe3+, and Fe2+ ions, highlighting its potential in photophysical applications (Asiri et al., 2019).

Ligand Synthesis and Coordination Chemistry

  • Synthesis of Hybrid Pyrazole Ligands: Guerrero et al. (2008) synthesized new hybrid pyrazole ligands and studied their coordination with palladium, providing insights into their potential use in coordination chemistry (Guerrero et al., 2008).

Optical and Photocatalytic Activities

  • CdS Nanocrystals for Photocatalysis: Mondal et al. (2015) used complexes derived from this compound as precursors for the synthesis of CdS nanocrystals, which showed promising optical and photocatalytic activities (Mondal et al., 2015).

properties

Product Name

3-(3,5-Dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide

Molecular Formula

C12H11N3O2S

Molecular Weight

261.3 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C12H11N3O2S/c1-8-7-9(2)15(13-8)12-10-5-3-4-6-11(10)18(16,17)14-12/h3-7H,1-2H3

InChI Key

MHSYGIYISFNELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NS(=O)(=O)C3=CC=CC=C32)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide
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3-(3,5-Dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide
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3-(3,5-Dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide
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3-(3,5-Dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide

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